molecular formula C10H15N3O4 B1480357 6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid CAS No. 2097949-15-8

6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid

Cat. No. B1480357
CAS RN: 2097949-15-8
M. Wt: 241.24 g/mol
InChI Key: RFPBAIFQQXAVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid, also known as 6-DMEAP, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used as a building block in the synthesis of many biologically active molecules. 6-DMEAP is used in the synthesis of drugs, pharmaceuticals, and other compounds used in research and development. In addition, it is used in the synthesis of peptides, proteins, and other biomolecules. 6-DMEAP is a versatile compound that can be used in a wide range of applications in the laboratory.

Scientific Research Applications

Autooxidation and Synthesis of Carboxylic Acid Derivatives

One study discusses the autooxidation of methyl- and dimethyl-substituted N-, S-, and O-heterocyclic compound derivatives, leading to the synthesis of mono- and dicarboxylic acid derivatives of pyrazine, pyridine, pyrimidine, and thiophene. This research provides insight into the chemical reactivity of dimethoxyethyl-substituted compounds under specific conditions, contributing to the broader understanding of heterocyclic chemistry and its applications in synthesizing complex molecules (Iovel' et al., 1991).

Novel Analogue of Guanine

Another research focuses on the synthesis of a new guanine analogue, highlighting the chemical pathways and the potential of dimethoxyethylamino-substituted compounds in nucleotide analog synthesis. This study indicates the importance of such compounds in developing molecules with potential biological activities, despite the absence of potent antiviral activity in the specific analogue synthesized (Ehler et al., 1977).

properties

IUPAC Name

6-[2,2-dimethoxyethyl(methyl)amino]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-13(6-9(16-2)17-3)8-5-4-7(10(14)15)11-12-8/h4-5,9H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPBAIFQQXAVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid
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6-((2,2-Dimethoxyethyl)(methyl)amino)pyridazine-3-carboxylic acid

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